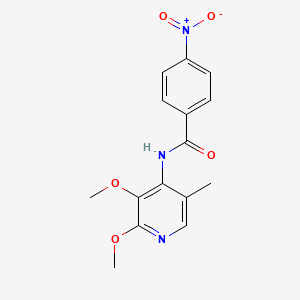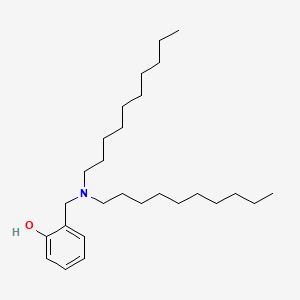![molecular formula C15H10INO B14506950 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one CAS No. 62983-41-9](/img/structure/B14506950.png)
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This compound features an iodophenyl group attached to a dihydroisoindolone core, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 3-iodobenzaldehyde with phthalimide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction: 3-iodobenzaldehyde reacts with phthalimide in the presence of a base (e.g., sodium hydroxide) to form the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiolates and amines can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodophenol: An aromatic compound with an iodophenyl group, used in various coupling reactions.
3-[(2-Iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of the isoindolone core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62983-41-9 |
|---|---|
Fórmula molecular |
C15H10INO |
Peso molecular |
347.15 g/mol |
Nombre IUPAC |
3-[(3-iodophenyl)methylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10INO/c16-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(18)17-14/h1-9H,(H,17,18) |
Clave InChI |
FHTMYUICQUONFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)I)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


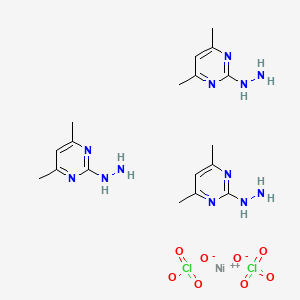
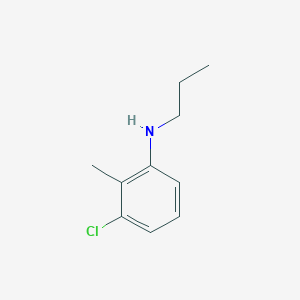

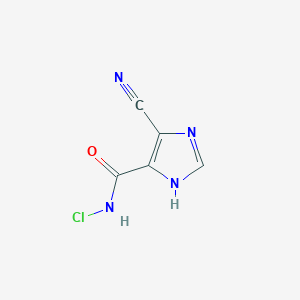
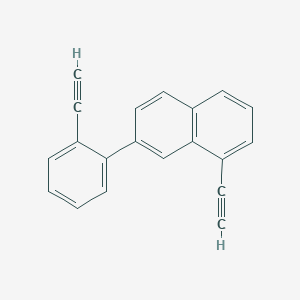
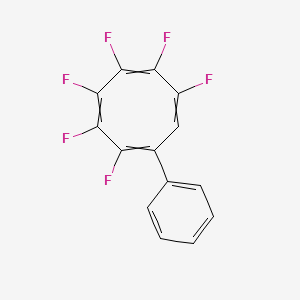
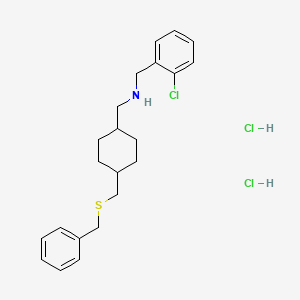
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
